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molecular formula C11H12O2 B145911 Benzyl methacrylate CAS No. 2495-37-6

Benzyl methacrylate

Cat. No. B145911
M. Wt: 176.21 g/mol
InChI Key: AOJOEFVRHOZDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351278B2

Procedure details

A 3-liter flask was equipped with a mechanical stirrer, thermocouple, N2 inlet, condenser, drop funnel and syringe pump. Tetrahydrofuran (950 g), 1,1-bis(trimethylsiloxy) 2-methyl propene (46.2 g) and tetrabutylammonium m-chlorobenzoate (2 g) was added into pot. Feed I (tetrahydrofuran (5 g) and tetrabutylammonium m-chlorobenzoate (0.8 g)) and Feed II (benzyl methacrylate (600 g), 2-(trimethylsiloxy)ethyl methacrylate (312 g), ethyltriethyleneglycol methacrylate (100 g) and trimethylsilyl methacrylate (152 g)) were started at time 0 minutes. Feed I was added over 200 minutes. Feed II was added over 60 minutes. After 360 minutes 90 g of methanol was added to the pot. The pot was heated to reflux and 500 g were distilled. A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and refluxed for 60 minutes. After refluxing, 725 g were distilled and 2-pyrrolidinone (889 g) was added. This synthesis produced a random acrylic polymer of 60 wt % benzyl methacrylate, 20 wt % 2-hydroxyethyl methacrylate, 10 wt % ethyltriethyleneglycol methacrylate and 10 wt % methacrylic acid at a Mn of 5300. The final solution contained 52% polymer solids in 2-pyrrolidinone.
[Compound]
Name
II
Quantity
600 g
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
950 g
Type
reactant
Reaction Step Four
Quantity
46.2 g
Type
reactant
Reaction Step Four
Name
tetrabutylammonium m-chlorobenzoate
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0.8 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[Si](C)(C)[O:8][C:9]([O:13][Si](C)(C)C)=[C:10]([CH3:12])[CH3:11].Cl[C:21]1[CH:22]=[C:23]([CH:27]=[CH:28][CH:29]=1)[C:24]([O-:26])=[O:25].C([N+](CCCC)(CCCC)CCCC)CCC.[CH3:47][OH:48]>>[C:9]([O:13][CH2:24][C:23]1[CH:27]=[CH:28][CH:29]=[CH:21][CH:22]=1)(=[O:8])[C:10]([CH3:12])=[CH2:11].[C:24]([O:26][CH2:3][CH2:2][OH:1])(=[O:25])[C:23]([CH3:22])=[CH2:27].[C:9]([OH:13])(=[O:8])[C:10]([CH3:12])=[CH2:11].[CH2:10]([CH:9]([OH:8])[CH2:47][O:48][CH2:3][CH2:2][O:1][CH2:5][CH2:4][OH:25])[CH3:11].[C:9]([OH:13])(=[O:8])[C:10]([CH3:12])=[CH2:11] |f:2.3,7.8|

Inputs

Step One
Name
II
Quantity
600 g
Type
reactant
Smiles
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
950 g
Type
reactant
Smiles
O1CCCC1
Name
Quantity
46.2 g
Type
reactant
Smiles
C[Si](OC(=C(C)C)O[Si](C)(C)C)(C)C
Name
tetrabutylammonium m-chlorobenzoate
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
O1CCCC1
Step Six
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-liter flask was equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
were started at time 0 minutes
Duration
0 min
ADDITION
Type
ADDITION
Details
Feed I was added over 200 minutes
Duration
200 min
TEMPERATURE
Type
TEMPERATURE
Details
The pot was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
500 g were distilled
ADDITION
Type
ADDITION
Details
A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
DISTILLATION
Type
DISTILLATION
Details
725 g were distilled
ADDITION
Type
ADDITION
Details
2-pyrrolidinone (889 g) was added

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC1=CC=CC=C1
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCO
Name
Type
product
Smiles
C(C(=C)C)(=O)O.C(C)C(COCCOCCO)O
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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